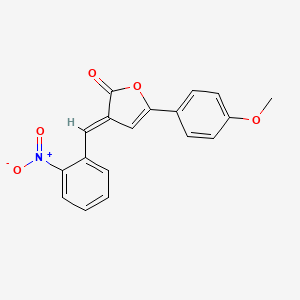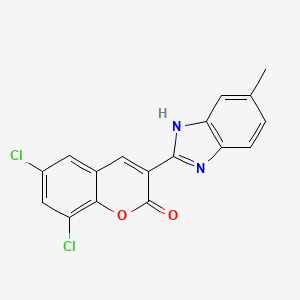
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as Aurones, is a class of organic compounds that are widely used in scientific research. These compounds have unique chemical and physical properties that make them useful in various applications. Aurones are synthesized by a variety of methods, and their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed that 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone exert their biological activities by interacting with various cellular targets, including enzymes, ion channels, and receptors. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and cyclooxygenase-2. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to bind to several receptors, including estrogen receptors and cannabinoid receptors.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have a wide range of biochemical and physiological effects. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have several advantages for use in lab experiments. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone are easy to synthesize, and they have a high degree of chemical stability. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have a wide range of biological activities, and they can be easily modified to improve their potency and selectivity. However, 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone also have some limitations for use in lab experiments. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be difficult to purify, and they can be toxic to cells at high concentrations. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can also have low solubility in water, which can limit their use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One direction is the development of Aurone-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the use of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone as probes for the study of cellular targets, including enzymes, ion channels, and receptors. A third direction is the modification of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone to improve their pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Finally, the development of new synthetic methods for 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone could lead to the discovery of new Aurone derivatives with unique biological activities.
Métodos De Síntesis
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized by a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. This reaction involves the condensation of an aryl aldehyde and an aryl ketone in the presence of a base catalyst. The aldol condensation reaction is a similar reaction that involves the condensation of an aldehyde and a ketone. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an aryl boronic acid.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been extensively used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have also been shown to have potential as enzyme inhibitors, ion channel modulators, and receptor agonists and antagonists. 5-(4-methoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone have been used as lead compounds in drug discovery and development, and several Aurone-based drugs are currently in clinical trials.
Propiedades
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-15-8-6-12(7-9-15)17-11-14(18(20)24-17)10-13-4-2-3-5-16(13)19(21)22/h2-11H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXKSZFFEWOAOF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)

![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)